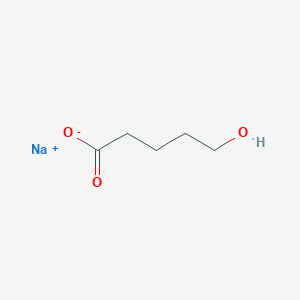

sodium;5-hydroxypentanoate

Description

Significance in Chemical Biology and Organic Synthesis

The unique structure of 5-hydroxypentanoic acid underpins its utility in both understanding biological processes and constructing novel molecules.

In the field of chemical biology , 5-hydroxypentanoic acid is recognized for its role in metabolism and as a monomer for biopolymers. It has been identified in natural sources such as tomatoes (Solanum lycopersicum) and the protist Euglena gracilis. nih.gov Its involvement in fatty acid metabolism pathways has been noted, where it can influence enzymes like acyl-CoA synthetases and dehydrogenases, suggesting its potential as a biomarker for certain metabolic disorders. smolecule.com

A primary area of research is its function as a precursor for polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms as carbon and energy storage materials. specialchem.comontosight.ai The incorporation of 5-hydroxyvalerate (5HV) monomers into PHA polymers, creating copolymers such as poly(3-hydroxybutyrate-co-5-hydroxyvalerate) (P(3HB-co-5HV)), can significantly alter the material's properties. mdpi.com Specifically, the 5HV unit contributes to increased flexibility, a lower melting point, and modified degradation rates, which is crucial for developing advanced biomaterials. mdpi.comresearchgate.net Research has demonstrated that terpolymers containing 5HV exhibit low cytotoxicity and can support cell proliferation. mdpi.comresearchgate.net

In organic synthesis , 5-hydroxypentanoic acid is valued as a versatile C5 platform chemical. acs.org Its functional groups allow for conversion into a range of high-value derivatives. Through acid-catalyzed intramolecular esterification, it readily forms δ-valerolactone, a cyclic ester used in the production of biodegradable polymers and fragrances. askfilo.com Oxidation of its terminal hydroxyl group yields glutaric acid, an important dicarboxylic acid. Furthermore, it can be converted to 5-aminopentanoic acid, a monomer for the synthesis of Nylon-5. The compound also serves as an intermediate or building block in the synthesis of pharmaceutical compounds, where it can be used to modify the properties of active pharmaceutical ingredients. ontosight.aicymitquimica.com

Overview of Research Trajectories

The scientific investigation into 5-hydroxypentanoic acid has evolved significantly over time. Initial studies in the mid-20th century focused on identifying its presence in various microbial and plant systems and understanding its role in metabolic pathways, particularly in relation to certain metabolic diseases.

A major shift occurred in the 2000s when industrial applications came into view, driven by the discovery of its efficient enzymatic conversion to δ-valerolactone, a key component for biodegradable polymers. This highlighted its potential as a bio-based chemical building block.

The current research landscape is dominated by metabolic engineering and biotechnology. A primary goal is the high-level production of 5-hydroxyvaleric acid from renewable feedstocks like glucose, moving away from petroleum-based synthesis routes. acs.orggoogle.com Scientists have successfully engineered microorganisms such as Corynebacterium glutamicum and Escherichia coli for this purpose. acs.org These efforts involve constructing artificial biosynthetic pathways and using genetic tools like CRISPR/Cas9 to optimize production by, for example, deleting genes of competing pathways that would otherwise consume key intermediates. acs.org As detailed in the table below, these advanced fermentation strategies have achieved significant titers.

Concurrently, research in polymer science continues to explore the creation of novel PHA copolymers. By controlling the incorporation of 5HV alongside other monomers, researchers can fine-tune the mechanical and thermal properties of the resulting bioplastics to suit specific applications, from flexible films to medical implants. mdpi.comresearchgate.net

Detailed Research Findings

Table 1: Engineered Microbial Production of 5-Hydroxyvaleric Acid (5-HV) This table summarizes results from studies on the fermentative production of 5-HV using metabolically engineered bacteria.

| Engineered Microorganism | Key Genetic Modifications | Carbon Source | Titer Achieved (g/L) | Yield (g/g) | Reference |

| Corynebacterium glutamicum | Overexpression of davTBA from P. putida and yahK from E. coli; deletion of endogenous gabD gene. | Glucose | 52.1 | 0.33 | acs.orgacs.org |

| Escherichia coli | CRISPR/Cas9-mediated genome editing. | Glucose | 21.7 | Not Specified |

Table 2: Influence of 5-Hydroxyvalerate (5HV) on PHA Copolymer Properties This table illustrates how the incorporation of 5HV monomers affects the physical characteristics of polyhydroxyalkanoate (PHA) copolymers.

| Copolymer | 5HV Content (mol%) | Key Property Changes | Reference |

| P(3HB-co-5HV) | 15% | Elastic, with an elongation at break of 1283% and a Young's modulus of 73.1 MPa. | researchgate.net |

| P(3HB-co-5HV) | 72.7% | Increased 5HV content correlates with a lower melting point. | mdpi.com |

| P(3HB-co-3HHx-co-5HV) | 5.3% | 5HV was effective in decreasing the melting point; the terpolymer degraded more slowly than the 3HHx copolymer. | mdpi.comresearchgate.net |

| P(4HB-co-5HV) | 5-70% | Polymers exhibit low melting temperature and crystallinity, and elastomeric behavior. | researchgate.net |

Properties

IUPAC Name |

sodium;5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDDLWNQIJLIQU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 5 Hydroxypentanoic Acid and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides versatile and controlled routes to 5-hydroxypentanoic acid and its derivatives. These methods are foundational for producing the compound on a laboratory scale and offer potential for industrial production.

The direct hydroxylation of pentanoic acid at the terminal (C-5) position presents a synthetic challenge due to the relative inertness of C-H bonds in the alkyl chain. While methods exist for hydroxylation, achieving high regioselectivity at the ω-position (C-5) without affecting the carboxylic acid group requires specific catalytic systems. General approaches for alkane hydroxylation often involve powerful oxidizing agents or enzymatic catalysts, though specific high-yield methods for the terminal hydroxylation of pentanoic acid are not widely documented in standard literature. Synthesis is more commonly achieved via other, more selective routes.

A common and straightforward laboratory method for preparing an aqueous solution of 5-hydroxypentanoic acid is through the hydrolysis of δ-valerolactone. google.com This reaction involves the ring-opening of the cyclic ester via the addition of water, typically facilitated by an acid or base catalyst. In the presence of a base such as sodium hydroxide, the reaction directly yields the sodium salt of the acid, sodium 5-hydroxypentanoate (B1236267). The reaction is reversible, and under acidic conditions, an equilibrium exists between the linear 5-hydroxypentanoic acid and the cyclic δ-valerolactone. nagwa.com

Table 1: General Conditions for Hydrolysis of δ-Valerolactone

| Parameter | Condition | Product |

|---|---|---|

| Reagents | δ-Valerolactone, Water | 5-Hydroxypentanoic acid |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Acid or corresponding salt |

| Temperature | Typically ambient to mild heating | - |

| Solvent | Water | - |

Biomass-derived furan (B31954) compounds serve as renewable feedstocks for the production of valuable chemicals. rsc.orgnih.govnih.govresearchgate.netbohrium.com Catalytic pathways have been developed to convert these platform molecules into 5-hydroxypentanoic acid.

A green and environmentally friendly method involves the direct hydrodeoxygenation (HDO) of furoic acid in an aqueous solution. google.com This process utilizes a heterogeneous catalyst system to react furoic acid with hydrogen, leading to the formation of 5-hydroxypentanoic acid with high yield. google.com The use of water as a solvent avoids the need for organic solvents like methanol, enhancing the environmental profile of the synthesis. google.com

One patented method describes the use of a mixed catalyst system for this conversion. google.com The catalyst comprises a supported noble metal catalyst combined with at least one supported metal oxide or heteropolyacid catalyst. google.com This bifunctional system is crucial for achieving both the hydrogenation of the furan ring and the selective cleavage of C-O bonds to yield the desired product.

Table 2: Representative Catalytic System for Hydrodeoxygenation of Furoic Acid

| Component | Example | Role |

|---|---|---|

| Substrate | Furoic Acid | Starting material |

| Solvent | Water | Green solvent |

| Gas | Hydrogen (H₂) | Reducing agent |

| Catalyst System | Mixture of a supported noble metal (e.g., Pd/C, Pt/C) and a supported metal oxide (e.g., TiO₂, ZrO₂) or heteropolyacid | Facilitates hydrogenation and deoxygenation |

Levulinic acid, another key biomass-derived platform molecule, can be converted to 5-hydroxypentanoic acid through a multi-step hydrogenation process. acs.orgrsc.org The typical pathway first involves the hydrogenation of levulinic acid to 4-hydroxypentanoic acid, which readily cyclizes to form gamma-valerolactone (B192634) (GVL) under reaction conditions. google.comgoogleapis.com

Further hydrogenation and ring-opening of GVL are required to produce pentanoic acid derivatives. The selective synthesis of 5-hydroxypentanoic acid from this route is less direct. However, processes targeting 1,4-pentanediol (B150768) from levulinic acid proceed through 4-hydroxypentanoic acid and GVL as key intermediates. researchgate.net For instance, hydroxyapatite-supported Pt-Mo bimetallic nanoparticles have been shown to catalyze the transformation of levulinic acid to 1,4-pentanediol, with 4-hydroxypentanoic acid and GVL being intermediates in the reaction sequence. researchgate.net The selective stopping of this process to isolate 5-hydroxypentanoic acid would require precise control over catalysts and reaction conditions.

Table 3: Reaction Pathway from Levulinic Acid

| Step | Reaction | Intermediate/Product | Catalyst Type |

|---|---|---|---|

| 1 | Hydrogenation of Levulinic Acid | 4-Hydroxypentanoic acid | Non-acidic hydrogenation catalyst (e.g., supported noble metals) |

| 2 | Intramolecular Esterification | Gamma-Valerolactone (GVL) | Occurs spontaneously or with acid catalysis |

| 3 | Hydrogenolysis/Ring Opening | 1,4-Pentanediol / Pentanoic Acid | Bifunctional (acidic and hydrogenation) catalysts |

The synthesis of specific enantiomers or diastereomers of 5-hydroxypentanoic acid derivatives is crucial for applications in pharmaceuticals and fine chemicals. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the molecule.

One approach involves using chiral starting materials or auxiliaries. For example, the synthesis of (3S)-Hydroxy-5-phenylpentanoic acid has been achieved through an aldol (B89426) addition of a chiral acetyloxazolidinone with 3-phenylpropanal. mdpi.com This method, known as the Evans aldol reaction, produces two diastereomers that can be separated. Subsequent removal of the chiral auxiliary yields the optically pure acid. mdpi.com

Another strategy involves the asymmetric reduction of a keto-acid precursor. For instance, the synthesis of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate can be achieved by the reduction of 5-(4-fluorophenyl)-5-oxopentanoic acid using a reducing agent like sodium borohydride (B1222165). google.com While sodium borohydride itself is not a chiral reducing agent, the use of chiral catalysts in conjunction with such reagents can induce stereoselectivity. The resulting chiral 5-hydroxypentanoic acid derivative can then be cyclized and subjected to alcoholysis to obtain the final chiral ester. google.com

Stereoselective and Chiral Synthesis Considerations

Biotechnological and Biocatalytic Synthesis Routes

Biotechnological methods offer a sustainable alternative to chemical synthesis, utilizing enzymes and microorganisms to produce valuable chemicals from renewable feedstocks.

While direct enzymatic oxidation of 1,5-pentanediol (B104693) to 5-hydroxypentanoic acid is a plausible route, much of the recent focus has been on the microbial production of 1,5-pentanediol from 5-hydroxypentanoic acid (also known as 5-hydroxyvaleric acid or 5-HV) as a precursor. In these engineered pathways, 5-HV is an intermediate that is further converted to 1,5-pentanediol. nih.gov This conversion is often accomplished using a CoA-independent pathway that utilizes a carboxylic acid reductase (CAR) and an alcohol dehydrogenase. nih.gov For example, the CAR from Mycobacterium marinum and the alcohol dehydrogenase YqhD from Escherichia coli have proven effective. nih.gov

Microbial fermentation is a powerful tool for producing a wide range of chemicals. By engineering the metabolic pathways of microorganisms, it is possible to direct the flow of carbon from simple sugars to complex target molecules like 5-hydroxypentanoic acid.

Microorganisms can be engineered to produce a variety of specialty chemicals, including hydroxy fatty acids, from fatty acid substrates. researchgate.net These processes often involve microbial fatty acid-hydroxylation enzymes such as P450 monooxygenases, lipoxygenases, and hydratases. researchgate.netnih.gov While the direct production of 5-hydroxypentanoic acid from common fatty acids is not a primary route, the principles of engineering fatty acid metabolism are relevant. For example, microbes can be engineered to produce fatty acid methyl esters (biodiesel) by expressing enzymes like fatty acid O-methyltransferase. nih.gov This demonstrates the potential to modify fatty acid pathways to generate shorter-chain functionalized molecules. Research into oleaginous yeasts like Yarrowia lipolytica has shown potential for high-level lipid accumulation, providing a platform that could be re-engineered to produce specific fatty acid derivatives. gfi.org

Corynebacterium glutamicum has emerged as a key industrial microorganism for producing various chemicals, including 5-hydroxypentanoic acid (5-HV). researchgate.netnih.gov The biosynthesis of 5-HV in engineered C. glutamicum typically starts from glucose and proceeds through the L-lysine degradation pathway. nih.gov

Key metabolic engineering strategies include:

Pathway Introduction : Incorporating heterologous enzymes to create a pathway to 5-HV. This often involves expressing genes from other organisms, such as Pseudomonas putida (davB, davA) and Escherichia coli (yahK). nih.govresearchgate.net

By-product Elimination : The biosynthesis of 5-HV from the L-lysine pathway can lead to the co-production of by-products like L-lysine, 5-aminovaleric acid (5-AVA), and glutaric acid (GTA). nih.gov To enhance selectivity, engineering efforts focus on deleting genes responsible for by-product formation. This includes deleting the L-lysine exporter gene (lysE) to prevent lysine (B10760008) loss and deleting endogenous pathways leading to GTA. nih.gov

Through a combination of these strategies, engineered strains of C. glutamicum have achieved high-level production of 5-HV. In one study, a final engineered strain produced 88.23 g/L of 5-HV in a fed-batch fermentation, significantly minimizing the formation of major by-products. nih.gov

| Engineering Strategy | Target Gene/Pathway | Objective | Resulting Strain Performance |

| Pathway Introduction | P. putida davB & davA, E. coli yahK | Establish 5-HV production from L-lysine pathway | Initial production of 5-HV |

| By-product Reduction | Deletion of lysE (L-lysine exporter) | Prevent loss of L-lysine intermediate | Increased carbon flux towards 5-HV |

| By-product Reduction | Deletion of gabD2 (GTA biosynthesis pathway) | Eliminate glutaric acid formation | Reduced GTA by-product |

| Pathway Optimization | Overexpression of 5-HV biosynthesis and GTA recycling modules | Enhance 5-HV production and convert GTA back to intermediate | 88.23 g/L of 5-HV with minimal by-products nih.gov |

The microbially produced 5-HV can then be readily converted into δ-valerolactone (DVL), a valuable solvent, through simple acid treatment, demonstrating a sustainable bio-based production route. nih.gov

Microbial Fermentation Processes

Renewable Carbon Feedstocks Integration

The imperative to transition from a fossil-fuel-based economy to a more sustainable, circular one has spurred significant research into the utilization of renewable carbon feedstocks for the production of valuable chemicals. researchgate.net Biomass, an abundant and carbon-neutral resource, stands out as a promising alternative for synthesizing platform chemicals, which serve as building blocks for a wide array of products. mdpi.com Among these, C5 platform chemicals derived from the pentose (B10789219) and hexose (B10828440) sugars present in lignocellulosic biomass are of particular interest. researchgate.net The synthesis of 5-hydroxypentanoic acid and its derivatives from such renewable sources represents a key advancement in green chemistry, offering a sustainable pathway to this versatile compound.

The primary route for the production of 5-hydroxypentanoic acid from renewable feedstocks originates from levulinic acid (LA), a platform molecule readily obtained from the acid-catalyzed dehydration of C6 sugars. mdpi.com Levulinic acid can be catalytically converted to γ-valerolactone (GVL), a stable five-carbon lactone, which serves as a crucial intermediate in the synthesis of 5-hydroxypentanoic acid. acs.orgresearchgate.net The conversion of levulinic acid to GVL is typically achieved through catalytic hydrogenation. acs.orgepa.gov Subsequently, the ring-opening of GVL can yield 5-hydroxypentanoic acid or its esters.

Another significant renewable feedstock is furfural (B47365), which is derived from the dehydration of C5 sugars (pentoses) found in hemicellulose. google.com Furfural can be converted to furoic acid, which can then undergo hydrodeoxygenation to produce 5-hydroxypentanoic acid. google.com This pathway provides an alternative route that utilizes the C5 sugar fraction of lignocellulosic biomass.

The integration of biocatalytic routes with chemo-catalytic processes is also a promising strategy for the production of platform chemicals from biomass. researchgate.net Microorganisms can be engineered to convert biomass-derived sugars into intermediates that are then chemically upgraded to the desired products. researchgate.net This integrated approach can offer high selectivity and conversion under milder reaction conditions.

The following tables summarize key research findings on the synthesis of 5-hydroxypentanoic acid and its precursors from renewable feedstocks, highlighting the catalysts, reaction conditions, and product yields.

| Catalyst | Feedstock | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | LA Conversion (%) | GVL Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 30% Ni/Organoclay | Levulinic Acid | 1,4-dioxane | 140 | 3.0 (H₂) | 5 | 100 | 100 | researchgate.net |

| Ru/C | Levulinic Acid | D₂O | 90 | 5.0 (D₂) | 3 | High Yield | - | acs.org |

| Catalyst | Feedstock | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Product Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4% Pt/ZrO₂ + 20% PWOx/C | Furoic Acid | Water | 180 | 2.0 (H₂) | 20 | High Yield of 5-hydroxyvaleric acid | google.com |

| Catalyst | Feedstock | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Pentanoic Acid Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 wt% Ru/H-ZSM5 | Levulinic Acid | Dioxane | 200 | 40 (H₂) | 10 | 91.3 | cornell.eduresearchgate.net |

These findings underscore the significant progress in developing sustainable synthetic routes to 5-hydroxypentanoic acid and related C5 chemicals from renewable resources. The choice of catalyst and reaction conditions plays a crucial role in achieving high conversion and selectivity. Further research is focused on developing more efficient and robust catalytic systems, as well as optimizing process conditions to enhance the economic viability of these green chemical manufacturing processes.

Iii. Biochemical Pathways and Metabolic Roles of 5 Hydroxypentanoic Acid

Role as a Microbial Metabolite

5-Hydroxypentanoic acid has been identified as a metabolite in various organisms, indicating its role in microbial metabolic pathways. nih.gov It has been reported in organisms such as the tomato (Solanum lycopersicum), the protist Euglena gracilis, and the protozoan parasite Trypanosoma brucei. nih.gov Its presence in the gut microbiota highlights its connection to host-microbe metabolic interactions. The gut microbiota can metabolize dietary compounds, such as catechins, into various smaller molecules, including valerolactones and hydroxyvaleric acid, which can then be absorbed by the host. nih.gov The production of such metabolites is a key mechanism through which the gut microbiome influences host physiology and health. mdpi.com

The table below summarizes the organisms in which 5-hydroxypentanoic acid has been reported.

| Organism Type | Species Name |

| Plant | Solanum lycopersicum (Tomato) |

| Protist | Euglena gracilis |

| Protozoan | Trypanosoma brucei |

Involvement in Lipid Metabolism

5-Hydroxypentanoic acid is actively involved in lipid metabolism, where it can influence fatty acid profiles and interact with cellular membranes. As a hydroxy fatty acid, it is structurally part of the broader class of fatty acyls, which are fundamental components of lipids. nih.govdrugbank.com

Research has shown that 5-hydroxypentanoic acid can modulate lipid metabolic pathways, which suggests its potential in influencing fatty acid profiles. Its interaction with key enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and dehydrogenases, points to a role in regulating the synthesis and degradation of fatty acids. This modulation of fatty acid profiles may have implications for metabolic disorders where lipid metabolism is dysregulated. For instance, elevated levels of hydroxy acids, including 5-hydroxypentanoic acid, have been observed in metabolic disorders associated with defects in fatty acid oxidation.

The following table details the enzymes that interact with 5-hydroxypentanoic acid and their function in fatty acid metabolism.

| Interacting Enzyme | Function in Fatty Acid Metabolism |

| Acyl-CoA Synthetases | Activation of fatty acids for metabolism |

| Dehydrogenases | Oxidation of fatty acids |

The amphiphilic nature of 5-hydroxypentanoic acid, conferred by its hydroxyl and carboxylic acid functional groups, suggests it can interact with lipid membranes. mdpi.com While direct studies on the interaction of 5-hydroxypentanoic acid with lipid membranes are not extensively detailed in the provided search results, the behavior of similar natural antimicrobial compounds provides insights. Such compounds can integrate into the lipid monolayer of cell membranes, leading to changes in membrane fluidity and packing. mdpi.com This interaction can disrupt the membrane structure and affect related cellular processes that are dependent on membrane integrity. mdpi.com

Currently, there is a lack of direct scientific evidence from the provided search results to suggest that 5-hydroxypentanoic acid has a direct influence on cholesterol synthesis pathways. The synthesis of cholesterol is a complex process involving numerous enzymatic steps, starting from acetyl-CoA. nih.gov While 5-hydroxypentanoic acid is involved in lipid metabolism, its specific role, if any, in the intricate pathways of cholesterol biosynthesis has not been elucidated in the available research.

Intermediary Metabolism

In intermediary metabolism, 5-hydroxypentanoic acid serves as a precursor to other important molecules. Its chemical structure allows it to be converted into cyclic esters, which have various industrial and biological applications.

5-Hydroxypentanoic acid is a direct precursor to δ-valerolactone. google.com This conversion occurs through an intramolecular esterification reaction, where the hydroxyl group at the C-5 position reacts with the carboxylic acid group, resulting in the formation of a six-membered ring structure. pearson.com This cyclization process can be facilitated by dehydration. δ-Valerolactone is a valuable chemical intermediate used in the synthesis of polymers and other organic compounds. google.com

The table below outlines the transformation of 5-hydroxypentanoic acid into δ-valerolactone.

| Precursor | Product | Reaction Type |

| 5-Hydroxypentanoic acid | δ-Valerolactone | Intramolecular Esterification (Dehydration) |

Precursor to 5-Aminopentanoic Acid

5-Hydroxypentanoic acid serves as a potential precursor for the synthesis of 5-aminopentanoic acid (also known as 5-aminovaleric acid), a valuable C5 platform chemical used in the production of bio-based polyamides like Nylon-5. The conversion is typically achieved through a transaminase-catalyzed reaction, where the hydroxyl group at the C-5 position is replaced by an amino group.

While direct biocatalytic conversion from 5-hydroxypentanoic acid is an area of research, established biosynthetic routes to 5-aminopentanoic acid often start from L-lysine. In engineered microbial systems, such as Corynebacterium glutamicum and Escherichia coli, L-lysine is converted to 5-aminovalerate through various enzymatic pathways. For instance, the DavB (L-lysine 2-monooxygenase) and DavA (5-aminovaleramidase) enzyme system can convert lysine (B10760008) to 5-aminovalerate. Subsequently, 5-aminovalerate can be converted to glutarate semialdehyde by 5-aminovalerate transaminase (DavT). This glutarate semialdehyde is a key intermediate that can then be reduced to 5-hydroxypentanoic acid. The reverse of this amination step, converting 5-hydroxypentanoic acid to 5-aminopentanoic acid, represents a synthetic pathway of significant interest for bio-based chemical production.

Role in the Biosynthesis of Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage materials. The monomeric units of PHAs are typically (R)-hydroxyalkanoic acids. Depending on the number of carbon atoms in the monomer, PHAs are classified as short-chain-length (SCL-PHAs, C3-C5 monomers) or medium-chain-length (MCL-PHAs, C6-C14 monomers).

5-Hydroxypentanoic acid (as 5-hydroxyvalerate) can be incorporated as a monomer into the PHA polymer chain, contributing to the formation of SCL-PHAs. The inclusion of different monomers, such as 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV), allows for the creation of copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) with modified physical properties compared to homopolymers like poly(3-hydroxybutyrate) (PHB). The incorporation of 5-hydroxyvalerate can further alter the polymer's characteristics, such as its flexibility and degradation rate. The synthesis of these polymers is catalyzed by the enzyme PHA synthase, which polymerizes hydroxyacyl-CoA thioesters. Therefore, for 5-hydroxypentanoic acid to be incorporated, it must first be activated to its coenzyme A derivative, 5-hydroxyvaleryl-CoA.

Table 1: Classification of PHAs Based on Monomer Carbon Chain Length

| PHA Class | Number of Carbon Atoms in Monomer | Examples of Monomers |

|---|---|---|

| Short-Chain-Length (SCL) | 3–5 | 3-Hydroxybutyrate (3HB), 4-Hydroxybutyrate (4HB), 3-Hydroxyvalerate (3HV), 5-Hydroxyvalerate (5HV) |

| Medium-Chain-Length (MCL) | 6–14 | 3-Hydroxyhexanoate (B1247844) (3HHx), 3-Hydroxyoctanoate (3HO) |

Pathways for Other 5-Carbon Chemical Intermediates

5-Hydroxypentanoic acid is a versatile C5 platform chemical that can be converted into other valuable 5-carbon intermediates through various chemical and biochemical pathways.

δ-Valerolactone: Through an intramolecular esterification reaction, 5-hydroxypentanoic acid can spontaneously cyclize to form δ-valerolactone. This reaction is often catalyzed by acid. study.com δ-Valerolactone is a significant monomer for the production of biodegradable polyesters and is also used in the fragrance industry.

Glutaric Acid: The terminal hydroxyl group of 5-hydroxypentanoic acid can be oxidized to yield glutaric acid, a dicarboxylic acid. This oxidation can be achieved through catalytic processes. Glutaric acid has applications in the production of polymers and industrial solvents.

Table 2: Key 5-Carbon Derivatives of 5-Hydroxypentanoic Acid

| Derivative Compound | Chemical Class | Production Pathway | Key Applications |

|---|---|---|---|

| δ-Valerolactone | Cyclic Ester (Lactone) | Acid-catalyzed intramolecular cyclization | Biodegradable polymers, fragrances |

| Glutaric Acid | Dicarboxylic Acid | Oxidation of the terminal hydroxyl group | Industrial solvents, polymer synthesis |

Catabolic Pathways and Degradation

General Considerations for Hydroxy Acid Catabolism

The catabolism of hydroxy fatty acids in biological systems is a fundamental process for energy generation. Omega-hydroxy fatty acids, such as 5-hydroxypentanoic acid, can be metabolized through ω-oxidation. This pathway involves the oxidation of the ω-carbon (the carbon atom furthest from the carboxyl group). wikipedia.org

The typical steps in ω-oxidation are:

Hydroxylation: The terminal methyl group is hydroxylated to a primary alcohol, a reaction catalyzed by cytochrome P450 enzymes. wikipedia.org For 5-hydroxypentanoic acid, this initial hydroxyl group is already present.

Oxidation to Aldehyde: The hydroxyl group is oxidized to an aldehyde. wikipedia.org

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid, resulting in a dicarboxylic acid (in this case, glutaric acid). wikipedia.org

The resulting dicarboxylic acid can then be attached to coenzyme A and enter the β-oxidation pathway from either end to be broken down into smaller units like succinic acid and acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgmdpi.com Short-chain fatty acids are generally imported across the inner bacterial membrane and activated by CoA thioesterification before undergoing oxidation and thiolytic cleavage. researchgate.net

Identification of Degradation Products from Pharmaceutical Compounds Containing 5-Hydroxypentanoic Acid Moieties

The 5-hydroxypentanoic acid structure can be found as a moiety within larger pharmaceutical compounds, often to enhance properties like biocompatibility. The degradation of such pharmaceuticals can lead to the formation of various products, depending on the stress conditions (e.g., pH, light, temperature).

For instance, the cholesterol-lowering drug ezetimibe (B1671841) contains a structural component derived from a 5-hydroxypentanoic acid derivative. Forced degradation studies on ezetimibe have been performed to identify its degradation products under various stress conditions like acid and base hydrolysis, oxidation, and photolysis. tandfonline.comnih.gov Under acidic and basic hydrolytic conditions, the strained β-lactam ring and other functional groups are susceptible to cleavage. indexcopernicus.com One identified degradation product of ezetimibe is 4-(4-fluorobenzoyl)butyric acid , which demonstrates the breakdown of the larger molecule. tandfonline.com Another study identified a degradation product named Imp-D, characterized as 6-(4-fluoro-phenyl)-2-(4-hydroxy-phenyl) -tetrahydropyran-3-carboxylic acid (4-fluoro-phenyl)- amide , indicating complex rearrangements and reactions can occur. tandfonline.com

Similarly, travoprost (B1681362) , a prostaglandin (B15479496) analogue used to treat glaucoma, is an isopropyl ester prodrug. In the body, it is hydrolyzed by esterases to its biologically active free acid. fda.gov Further metabolism occurs via beta-oxidation of the carboxylic acid chain. fda.gov Stability studies have shown that travoprost degrades under thermal stress. nih.govresearchgate.net While specific degradation products containing a simple 5-hydroxypentanoic acid core are not explicitly detailed as the primary breakdown products in the available literature, the metabolic pathway involves the modification and shortening of fatty acid-like side chains, a process fundamentally related to hydroxy acid catabolism. fda.gov The identification of these degradation products is crucial for ensuring the safety and efficacy of pharmaceutical formulations.

Iv. Enzymatic Reactions and Interactions Involving 5 Hydroxypentanoic Acid

Enzyme Kinetics and Interaction Studies

The activation of 5-hydroxypentanoate (B1236267) is a key step for its entry into metabolic pathways, a reaction often catalyzed by enzymes that produce acyl-CoA thioesters. One such enzyme is 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14), identified in Clostridium aminovalericum. enzyme-database.orgwikipedia.org This enzyme facilitates the transfer of Coenzyme A (CoA) from a donor molecule to 5-hydroxypentanoate.

The catalyzed reaction is as follows: acetyl-CoA + 5-hydroxypentanoate ⇌ acetate (B1210297) + 5-hydroxypentanoyl-CoA enzyme-database.orgmonarchinitiative.org

This transferase is essential for activating 5-hydroxypentanoate into its metabolically active form, 5-hydroxypentanoyl-CoA. Kinetic studies have shown that while acetyl-CoA is a primary CoA donor, the enzyme can also utilize other donors, though often with lower efficiency. enzyme-database.org The specificity of this enzyme for 5-hydroxypentanoate underscores a dedicated pathway for its metabolism in certain microorganisms.

| CoA Donor | CoA Acceptor | Relative Activity | Reference |

|---|---|---|---|

| Acetyl-CoA | 5-Hydroxypentanoate | High | enzyme-database.org |

| Propanoyl-CoA | 5-Hydroxypentanoate | Lower | enzyme-database.org |

| Butanoyl-CoA | 5-Hydroxypentanoate | Lower | enzyme-database.org |

Dehydrogenases are oxidoreductases that catalyze the oxidation of a substrate by transferring a hydride (H⁻) to an electron acceptor, typically NAD⁺/NADP⁺ or a flavin coenzyme. The terminal hydroxyl group of 5-hydroxypentanoic acid can be a target for such enzymes, leading to its oxidation to the corresponding aldehyde, 5-oxopentanoic acid.

While specific kinetic data for the interaction of 5-hydroxypentanoic acid with a dedicated dehydrogenase is not extensively detailed, the general mechanism is well-established. For example, homoserine dehydrogenase (HSD), which catalyzes the reversible reaction of L-aspartate-β-semialdehyde to L-homoserine, provides a model for this type of transformation. biorxiv.org The HSD-catalyzed reaction proceeds through a bi-bi kinetic mechanism where the NAD(P)H cofactor binds first and is the last to dissociate. wikipedia.org A similar ordered mechanism could be expected for a dehydrogenase acting on 5-hydroxypentanoic acid.

The pH dependence of dehydrogenase activity is often significant, with enhanced enzymatic activity typically observed at basic pH, which facilitates the deprotonation of the hydroxyl group, aiding in hydride transfer. nih.gov A conserved lysine (B10760008) residue in the active site is often crucial for mediating the hydride transfer between the substrate and the cofactor. nih.gov

Specific Enzyme Inhibition Mechanisms

δ-Aminolevulinic acid dehydratase (ALAD), also known as porphobilinogen (B132115) synthase, is a crucial enzyme in the heme biosynthesis pathway. It catalyzes the condensation of two molecules of δ-aminolevulinic acid (ALA) to form porphobilinogen. tufts.edu Inhibition of ALAD disrupts heme synthesis and leads to the accumulation of ALA, which can be toxic. tufts.edu

The primary mechanism of ALAD inhibition involves the displacement of a critical zinc ion from the enzyme's metal-binding site. tufts.edu While lead is a well-known inhibitor that functions via this mechanism, information regarding the direct inhibition of ALAD by 5-hydroxypentanoic acid is not prominently available in scientific literature. However, a structurally related compound, 5-hydroxylaevulinic acid, has been studied as an inhibitor of yeast ALAD, indicating that molecules with a similar carbon skeleton can interact with the enzyme's active site. drugbank.com

Homoserine dehydrogenase (HSD) is a key regulatory enzyme in the biosynthetic pathway of the aspartate family of amino acids, including threonine, isoleucine, and methionine. nih.govnih.gov As this pathway is present in bacteria, fungi, and plants but not in mammals, HSD is a significant target for the development of antifungal agents. wikipedia.org

Specific derivatives of amino-oxo-hydroxypentanoic acid have been identified as potent inhibitors of HSD. These compounds are structural analogs of the natural substrate, aspartate semialdehyde, and act as competitive inhibitors. wikipedia.org

Key inhibitors include:

(S) 2-amino-4-oxo-5-hydroxypentanoic acid (RI-331): This antifungal antibiotic has been shown to inactivate HSD from Saccharomyces cerevisiae. nih.govjst.go.jp Its mechanism involves inhibiting the conversion of aspartate semialdehyde to homoserine, thereby blocking the synthesis of essential amino acids and, consequently, protein biosynthesis. nih.govjst.go.jp

5-hydroxy-4-oxonorvaline (HON): This compound also targets and irreversibly inhibits HSD activity. Its structural similarity to aspartate semialdehyde allows it to serve as a competitive inhibitor. wikipedia.org

These inhibitors are effective against various fungi, including Cryptococcus neoformans and Cladosporium fulvum. wikipedia.org

| Inhibitor Compound | Mechanism of Action | Target Organism Example | Reference |

|---|---|---|---|

| (S) 2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) | Competitive inhibitor; inactivates HSD | Saccharomyces cerevisiae | wikipedia.orgnih.govjst.go.jp |

| 5-hydroxy-4-oxonorvaline (HON) | Competitive inhibitor; irreversibly inhibits HSD | Cryptococcus neoformans | wikipedia.org |

| L-Threonine | Allosteric feedback inhibitor | Corynebacterium glutamicum | nih.gov |

Recombinant Enzyme Applications in Biosynthesis and Biocatalysis

The use of recombinant enzymes in biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis for producing compounds like 5-hydroxypentanoic acid. nih.gov Industrial enzymes are typically produced through the fermentation of microorganisms, such as E. coli, which have been genetically engineered to express a specific enzyme at high levels. hyphadiscovery.comeuroapi.com

Several classes of recombinant enzymes are relevant for the biosynthesis of 5-hydroxypentanoic acid:

Hydroxylases: Cytochrome P450 monooxygenases (CYPs) are particularly versatile in their ability to introduce hydroxyl groups onto unactivated carbon atoms with high regio- and stereoselectivity. Recombinant microbial CYPs can be used to hydroxylate a pentanoic acid precursor at the C-5 position. hyphadiscovery.com

Dehydrogenases/Reductases: Ketoreductases (KREDs) can catalyze the stereoselective reduction of a ketone group to a hydroxyl group. For instance, a 5-oxopentanoic acid precursor could be reduced to 5-hydroxypentanoic acid using a recombinant KRED. A key advantage is the availability of efficient cofactor regeneration systems, which are crucial for industrial-scale processes. nih.gov

Lipases and Esterases: These enzymes can be used in the resolution of racemic mixtures to produce enantiomerically pure chiral alcohols. nih.gov For derivatives of 5-hydroxypentanoic acid, selective acylation or hydrolysis by a recombinant lipase (B570770) could yield a specific stereoisomer. nih.govscienceopen.com

These biocatalytic approaches, often integrated into multi-enzyme cascades, allow for the synthesis of complex molecules under mild reaction conditions, reducing waste and avoiding the use of hazardous chemicals. nih.goveuroapi.com

Polyhydroxyalkanoate Synthase Activity

Different classes of PHA synthases exhibit varying affinities for hydroxyalkanoate-coenzyme A (CoA) substrates. asm.org For instance, the Class I PHA synthase from Chromobacterium sp. USM2 (PhaCCs) is known for its high activity and ability to polymerize various monomers, including 3-hydroxybutyrate (B1226725) (3HB), 3-hydroxyvalerate (B1259860) (3HV), and 3-hydroxyhexanoate (B1247844) (3HHx). asm.orgnih.gov In vitro assays have demonstrated that the recombinant PhaCCs expressed in Escherichia coli has a significantly higher polymerization activity for 3-hydroxybutyryl-coenzyme A compared to the synthase from the model organism Cupriavidus necator. nih.gov

The specific activity of PHA synthases is a key parameter in evaluating their efficiency. The activity is often measured by quantifying the amount of CoA released during the polymerization of a hydroxyacyl-CoA substrate. asm.orgnih.gov

Table 1: Comparative Activity of PHA Synthases

| Enzyme | Source Organism | Specific Activity (U/mg) | Substrate | Reference |

|---|---|---|---|---|

| PhaCCs (purified, Strep2-tagged) | Chromobacterium sp. USM2 | 238 ± 98 | 3-hydroxybutyryl-CoA | nih.gov |

| PhaCCn (purified) | Cupriavidus necator | 40 | 3-hydroxybutyryl-CoA | asm.org |

| PhaCRe (purified, (His)6-tagged) | Ralstonia eutropha | 20 to 30 | (R)-3-hydroxybutyryl-CoA | mit.edu |

Thioesterase B for Hydroxyvalerate Production

Thioesterases are enzymes that catalyze the hydrolysis of thioester bonds, such as those in acyl-CoA molecules. nih.gov In the context of 5-hydroxypentanoic acid metabolism, thioesterases can play a role in the production of related compounds like 3-hydroxyvalerate. The E. coli acyl-CoA thioesterase TesB, also known as thioesterase II, has been shown to be involved in the production of various short-chain fatty acids. nih.govasm.org

While often associated with fatty acid metabolism, the substrate promiscuity of thioesterases allows them to act on a range of acyl-CoA molecules. For instance, in engineered E. coli strains designed for 3-hydroxyvalerate production, the overexpression of tesB resulted in increased titers of this product. nih.gov This suggests that Thioesterase B can hydrolyze the corresponding 3-hydroxyvaleryl-CoA intermediate, releasing the free acid. Inactivation of a tesB-like gene in Alcanivorax borkumensis SK2 led to the hyperproduction of polyhydroxyalkanoates, indicating that the thioesterase normally channels hydroxyacyl-CoAs away from PHA synthesis. researchgate.net

Lactonase Activity for Lactone-Hydroxyacid Equilibrium Manipulation

The interconversion between 5-hydroxypentanoic acid and its corresponding lactone, gamma-valerolactone (B192634) (GVL), is a critical equilibrium in biological and chemical systems. nih.govwikipedia.orghaz-map.com This equilibrium can be influenced by enzymatic activity, specifically by lactonases. Lactonases are enzymes that catalyze the hydrolysis of lactones to their corresponding hydroxy acids.

In aqueous solutions, GVL can hydrolyze to form 4-hydroxyvaleric acid (an isomer of 5-hydroxypentanoic acid), particularly at elevated temperatures and in the presence of acid or base catalysts. aalto.fi While specific lactonases acting directly on GVL to produce 5-hydroxypentanoic acid are not extensively characterized in the provided context, the general activity of these enzymes is relevant. For example, human paraoxonase has been identified as having lactonase activity, capable of hydrolyzing 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone. researchgate.net This demonstrates the potential for enzymatic manipulation of the equilibrium between γ-lactones and their corresponding hydroxy acids.

Enzyme Promiscuity in Metabolic Engineering Contexts

Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, is a fundamental concept in enzyme evolution and a powerful tool in metabolic engineering. nih.govmpg.de This phenomenon allows for the development of novel metabolic pathways by leveraging the secondary activities of existing enzymes. mpg.deresearchgate.net

In the context of producing 5-hydroxypentanoic acid and related compounds, enzyme promiscuity is crucial. For example, thioesterases, while primarily involved in fatty acid synthesis, can be exploited for their promiscuous activity on various acyl-CoA substrates to produce desired short-chain fatty acids. nih.gov Similarly, PHA synthases can accept a range of hydroxyacyl-CoA monomers, a form of substrate promiscuity that enables the synthesis of diverse biopolymers. nih.gov

Metabolic engineers can harness this inherent flexibility to construct new biosynthetic routes. By identifying and engineering promiscuous enzymes, it is possible to create pathways for the production of valuable chemicals that are not naturally synthesized by the host organism. nih.gov This approach minimizes the need to introduce a large number of heterologous enzymes, which can reduce the metabolic burden on the production host. nih.gov The study of enzyme promiscuity, therefore, opens up possibilities for designing efficient and novel microbial cell factories for the synthesis of compounds like 5-hydroxypentanoic acid.

V. Advanced Analytical Research Techniques for 5 Hydroxypentanoic Acid

Chromatographic-Mass Spectrometric Techniques for Identification and Quantification

Chromatography coupled with mass spectrometry is a cornerstone for the separation, identification, and quantification of 5-hydroxypentanoic acid in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like 5-hydroxypentanoic acid, derivatization is a necessary step to increase its volatility and thermal stability. A common derivatization procedure involves the silylation of the hydroxyl and carboxyl functional groups, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. nih.gov

The GC separates the derivatized 5-hydroxypentanoic acid from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. innovatechlabs.com The separated component then enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum, a fingerprint of the molecule, allows for its definitive identification by comparing it to spectral libraries. nih.gov Quantitative analysis can be performed by using an internal standard and monitoring specific ions. springernature.com

Table 1: Hypothetical GC-MS Parameters for Derivatized 5-Hydroxypentanoic Acid Analysis

| Parameter | Setting |

|---|---|

| GC Column | RXi-5-Sil MS (30m x 0.25mm, 0.25µm) |

| Injector Temperature | 250°C |

| Oven Program | Start at 70°C (1 min hold), ramp at 10°C/min to 180°C, then 15°C/min to 280°C (8 min hold) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Ion Source Temp. | 280°C |

| Ionization Mode | Electron Impact (EI) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying non-volatile compounds like 5-hydroxypentanoic acid in biological matrices without the need for derivatization. nih.gov The technique separates compounds in a liquid phase, followed by mass spectrometric detection.

In a typical LC-MS/MS workflow, the sample is injected into a liquid chromatograph, and 5-hydroxypentanoic acid is separated on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a gradient of water and an organic solvent like methanol, both containing a small percentage of an acid like formic acid to improve ionization. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in negative mode for carboxylic acids. nih.govmdpi.com In the tandem mass spectrometer, a specific precursor ion corresponding to deprotonated 5-hydroxypentanoic acid is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and allows for accurate quantification even at low concentrations. nih.gov A validated LC-MS/MS method for the similar compound 3-hydroxypentanoic acid has demonstrated a validated range of 0.078–5 μg/mL in human plasma. nih.gov

Table 2: Example LC-MS/MS Parameters for 5-Hydroxypentanoic Acid Analysis

| Parameter | Setting |

|---|---|

| LC Column | Phenomenex Luna C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| MS/MS Transition | Precursor Ion -> Product Ion (specific m/z) |

High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. mdpi.com This capability allows for the determination of the elemental composition of 5-hydroxypentanoic acid (C5H10O3) and its metabolites without ambiguity. mdpi.com

Multistage mass spectrometry (MSn) capabilities, often coupled with HRMS, allow for detailed structural elucidation. By isolating a precursor ion and subjecting it to multiple stages of fragmentation, researchers can piece together the molecular structure. This is particularly useful for identifying unknown compounds or for differentiating between isomers. The high resolution and mass accuracy of these instruments are invaluable for the chemical characterization of complex samples containing 5-hydroxypentanoic acid. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-hydroxypentanoic acid. hmdb.ca It provides detailed information about the carbon-hydrogen framework of the molecule.

For 5-hydroxypentanoic acid, a ¹H NMR spectrum would show distinct signals for the protons on each carbon atom. The chemical shift of each signal indicates the electronic environment of the protons. For instance, the protons on the carbon adjacent to the hydroxyl group (C5) and the carboxylic acid group (C2) would be shifted downfield compared to the other methylene (B1212753) protons. The splitting pattern of each signal, due to spin-spin coupling with neighboring protons, reveals the connectivity of the atoms.

A predicted ¹H NMR spectrum of 5-hydroxypentanoic acid in D₂O shows characteristic peaks that can be assigned to the different proton environments within the molecule. hmdb.ca

Table 3: Predicted ¹H NMR Chemical Shifts for 5-Hydroxypentanoic Acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C2 | ~2.2 | Triplet |

| H on C3 | ~1.5 | Quintet |

| H on C4 | ~1.4 | Quintet |

Note: The proton of the carboxylic acid and hydroxyl group are typically not observed in D₂O due to exchange with the solvent.

X-ray Crystallography for Complex Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. semanticscholar.org While obtaining a single crystal of 5-hydroxypentanoic acid itself can be challenging, its structure can be investigated by forming crystalline inclusion complexes with host molecules.

A study successfully determined the X-ray crystal structures of inclusion complexes of 5-hydroxypentanoic acid with α-cyclodextrin (αCD) and β-cyclodextrin (βCD). researchgate.net These complexes were prepared from aqueous solutions of the cyclodextrins and δ-valerolactone, which hydrolyzed in the presence of the cyclodextrins to form 5-hydroxypentanoic acid. researchgate.net The crystal structure of the αCD-5HPA complex revealed a layer-type structure, while the βCD-5HPA complex formed a cage-type structure. researchgate.net In these structures, the 5-hydroxypentanoic acid guest molecule is included within the cavity of the cyclodextrin (B1172386) host, stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net

Spectrophotometric Methods for Enzymatic Activity and Reaction Monitoring

Spectrophotometric methods are widely used to monitor enzymatic reactions by measuring the change in absorbance of light at a specific wavelength. nih.gov While there may not be a direct spectrophotometric assay for 5-hydroxypentanoic acid, its formation or consumption in an enzymatic reaction can be monitored by coupling the reaction to a secondary reaction that produces a colored product. researchgate.net

For example, if an enzyme produces 5-hydroxypentanoic acid and in the process also generates a product like NADH or a pyrophosphate, the change in concentration of these co-products can be monitored spectrophotometrically. A coupled assay for reactions producing inorganic pyrophosphate involves its cleavage into two phosphate (B84403) molecules, which are then detected by the conversion of a substrate that leads to an increase in absorbance at 360 nm. nih.gov This allows for the continuous monitoring of the enzymatic reaction involving 5-hydroxypentanoic acid. The rate of the reaction can then be determined from the rate of change in absorbance. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization chemically modifies a compound to produce a new substance with properties that are more suitable for a specific analytical method. For 5-hydroxypentanoic acid, this process targets the active hydrogens of the carboxyl and hydroxyl groups. libretexts.org The primary goals are to reduce polarity, increase volatility for gas chromatography (GC), and introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). libretexts.orgsigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) analysis of polar, non-volatile compounds like 5-hydroxypentanoic acid is often unfeasible without derivatization. sigmaaldrich.com The process mitigates issues such as poor thermal stability, low volatility, and potential adsorption onto the GC column or inlet, which can lead to poor peak shape and inaccurate quantification. libretexts.orggcms.cz The main derivatization techniques for compounds containing hydroxyl and carboxylic acid groups are silylation, alkylation, and acylation. libretexts.org

Silylation This is one of the most common derivatization methods for GC analysis. gcms.cz It involves the replacement of the active hydrogen atoms in the hydroxyl and carboxyl groups with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. libretexts.orggcms.cz This substitution reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which significantly increases its volatility and thermal stability. gcms.cz A common reagent used for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The resulting TMS derivatives of 5-hydroxypentanoic acid are more amenable to GC separation and produce characteristic mass spectra for identification.

Alkylation (Esterification) Alkylation is another widely used technique, particularly for derivatizing the carboxylic acid moiety by converting it into an ester. libretexts.org This process, known as esterification, renders the carboxyl group less polar and more volatile. libretexts.orggcms.cz The hydroxyl group can also be alkylated to form an ether. The reaction is typically carried out using an alcohol (e.g., methanol) in the presence of an acid catalyst, such as boron trifluoride-methanol or hydrochloric acid. researchgate.net The resulting alkyl esters exhibit improved chromatographic behavior compared to the original acid. libretexts.org

Acylation Acylation involves the reaction of the hydroxyl and carboxyl groups with an acylating agent. This process creates derivatives that are more volatile and less polar. libretexts.org The use of perfluorinated acylating reagents is particularly advantageous as it introduces electronegative atoms into the molecule, which significantly enhances the response of an electron capture detector (ECD), leading to very low detection limits. libretexts.org

Interactive Table: Common Derivatization Reagents for GC-MS Analysis of 5-Hydroxypentanoic Acid

| Reagent Class | Example Reagent | Target Functional Group(s) | Key Advantages of Derivative |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl, Hydroxyl | Increased volatility and thermal stability. gcms.cz |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxyl, Hydroxyl | Produces stable TMS derivatives. | |

| Alkylating Agents | Boron trifluoride-methanol (BF3-Methanol) | Carboxyl | Forms methyl esters with good stability and volatility. researchgate.net |

| Diazomethane | Carboxyl | Rapid and quantitative esterification. | |

| Acylating Agents | N-methyl-bis(trifluoroacetamide) (MBTFA) | Carboxyl, Hydroxyl | Introduces fluorine atoms for enhanced ECD sensitivity. |

| Pentafluorobenzyl bromide (PFBBr) | Carboxyl | Forms stable derivatives with excellent ECD response. gcms.cz |

In HPLC, derivatization is less about increasing volatility and more about enhancing the detectability of the analyte. libretexts.org Since 5-hydroxypentanoic acid lacks a strong native chromophore or fluorophore, it exhibits poor sensitivity with common UV-Visible or fluorescence detectors. Pre-column derivatization is employed to attach a "tag" to the molecule that has strong UV absorption or fluorescence properties. scholarsresearchlibrary.com

Derivatization for UV-Visible Detection To make 5-hydroxypentanoic acid detectable by a UV-Vis detector, a chromophore must be introduced into its structure. This is often achieved by esterifying the carboxylic acid group with a reagent containing an aromatic ring system. For instance, phenacyl esters can be formed using reagents like phenacyl bromide or 2-bromoacetophenone, often catalyzed by a crown ether. libretexts.org Phenyl isothiocyanate (PITC) is another reagent that can react with the hydroxyl group of 5-hydroxypentanoic acid, attaching a phenylthiocarbamyl group that absorbs UV light. scholarsresearchlibrary.com

Derivatization for Fluorescence Detection For higher sensitivity, fluorescent tags can be attached. This involves reacting the hydroxyl or carboxyl group with a highly fluorescent reagent. While many such reagents target amines, principles can be adapted for hydroxyl and carboxyl functionalities. For example, reagents that create dansyl derivatives can be used, which are intensely fluorescent and allow for trace-level detection. libretexts.org

Derivatization for LC-MS/MS Modern analytical methods often couple HPLC with tandem mass spectrometry (LC-MS/MS). Derivatization can also be used to improve ionization efficiency and provide structural information. A novel reagent, 4-bromo-N-methylbenzylamine (4-BNMA), has been developed for derivatizing carboxylic acids. nih.gov This reagent reacts with the carboxyl group of 5-hydroxypentanoic acid, facilitating positive electrospray ionization (ESI). nih.gov A significant advantage of this method is the incorporation of a bromine atom, which produces a characteristic isotopic pattern (a pair of peaks of nearly equal intensity) in the mass spectrum, allowing for unambiguous identification of the derivatized analyte. nih.gov

Interactive Table: Common Derivatization Reagents for HPLC Analysis of 5-Hydroxypentanoic Acid

| Derivatization Goal | Example Reagent | Target Functional Group | Detection Method | Key Advantages |

| UV-Visible Detection | Phenyl isothiocyanate (PITC) | Hydroxyl | UV | Introduces a strong chromophore for UV detection. scholarsresearchlibrary.com |

| Phenacyl bromide | Carboxyl | UV | Forms UV-absorbing phenacyl esters. libretexts.org | |

| Fluorescence Detection | Dansyl chloride (principle) | Hydroxyl | Fluorescence | Attaches a highly fluorescent tag for sensitive detection. libretexts.org |

| LC-MS/MS Enhancement | 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxyl | MS/MS | Improves positive ESI efficiency; bromine isotope pattern aids identification. nih.gov |

Vi. Theoretical and Computational Studies of 5 Hydroxypentanoic Acid Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study the mechanisms of chemical reactions, providing information about reaction energies, transition states, and reaction pathways. mdpi.comchemrxiv.orgfrontiersin.org

In the context of 5-hydroxypentanoic acid, DFT calculations have been instrumental in understanding its role as an intermediate in the conversion of biomass-derived γ-valerolactone (GVL) to valuable chemicals like adipic acid. acs.org For instance, in the rhodium-catalyzed hydrocarboxylation of GVL with CO2 and H2, 5-hydroxypentanoic acid is considered a potential reaction intermediate. acs.org DFT studies have been used to calculate the free energies for various steps in this complex reaction network. acs.org

Table 1: Computed Free Energies for GVL Conversion Intermediates This table illustrates the calculated free energy changes for the interconversion of GVL and potential intermediates at 140 °C, as determined by DFT calculations.

| Reaction | Computed Free Energy (kcal/mol) |

| GVL ⇌ 5-iodopentanoic acid | Endergonic acs.org |

| GVL ⇌ 4-pentenoic acid | Endergonic acs.org |

| 4-pentenoic acid + CO + H₂O → Adipic acid | Exergonic acs.org |

Data adapted from studies on the conversion of GVL to adipic acid. acs.org

Microkinetic Modeling of Catalytic Processes

While specific microkinetic models for reactions involving 5-hydroxypentanoic acid are not extensively documented in the provided search results, the principles of this methodology are broadly applicable. For example, in the hydrogenation of similar short-chain carboxylic or ketonic compounds over metal catalysts, microkinetic models have been successfully developed. cornell.eduresearchgate.net

A typical microkinetic model for a catalytic process involving 5-hydroxypentanoic acid would include the following steps:

Adsorption of Reactants: 5-hydroxypentanoic acid and other reactants (e.g., H₂) adsorb onto the catalyst surface.

Surface Reactions: A series of elementary steps representing the transformation of the adsorbed species, including bond breaking and formation.

Desorption of Products: The final products desorb from the catalyst surface.

Table 2: Elementary Steps in a Hypothetical Hydrogenation of 5-Hydroxypentanoic Acid This table provides a simplified, hypothetical reaction network that could form the basis of a microkinetic model for the hydrogenation of 5-hydroxypentanoic acid.

| Step | Description | Type |

| 1 | 5-HPA(g) + * ⇌ 5-HPA | Adsorption |

| 2 | H₂(g) + 2 ⇌ 2H | Dissociative Adsorption |

| 3 | 5-HPA + H* ⇌ Intermediate1* + | Surface Reaction |

| 4 | Intermediate1 + H* ⇌ Product* + | Surface Reaction |

| 5 | Product ⇌ Product(g) + * | Desorption |

5-HPA represents 5-hydroxypentanoic acid, and * represents an active site on the catalyst surface.

Computational Investigation of Reaction Pathways and Active Sites

Computational studies are essential for identifying the most plausible reaction pathways and the nature of the active sites in catalytic converters. bris.ac.ukjyu.fijyu.fi By calculating the energy profiles of different possible routes, researchers can determine the lowest energy pathway, which is generally the one that is most likely to occur.

For systems involving 5-hydroxypentanoic acid, computational investigations can help to understand how the molecule interacts with a catalyst surface. For example, in the conversion of GVL to adipic acid, DFT calculations were used to propose that a rhodium-based complex, [HRh(CO)I₃]⁻, is the active catalytic species. acs.org These studies can reveal which part of the molecule (e.g., the hydroxyl group or the carboxylic acid group) preferentially binds to the active site and how this interaction facilitates the desired chemical transformation.

The investigation of active sites involves modeling different catalyst surfaces and compositions to see how they affect the reaction energetics. jyu.fijyu.fi For instance, in the study of metal-oxide catalysts, DFT has been used to examine the geometric and electronic structures of metal clusters supported on oxides. jyu.fijyu.fi These studies can identify unique reaction sites at the interface between the metal and the oxide support that may have enhanced catalytic activity. jyu.fi Such computational screening can guide the experimental design of more efficient and selective catalysts for reactions involving 5-hydroxypentanoic acid. bris.ac.uk

Molecular Dynamics Simulations in Biological and Catalytic Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. fiveable.medntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamics, conformational changes, and thermodynamics of complex systems. dntb.gov.uamdpi.com

In biological systems , MD simulations could be used to study the interaction of 5-hydroxypentanoate (B1236267) (the conjugate base of 5-hydroxypentanoic acid) with proteins, such as enzymes or transport proteins. For example, simulations could reveal the specific binding mode of 5-hydroxypentanoate in the active site of an enzyme, identify key amino acid residues involved in the interaction, and elucidate the mechanism by which the enzyme catalyzes a reaction involving this substrate. nih.gov Although no specific MD studies on 5-hydroxypentanoic acid were found in the search results, this technique is widely applied to study the interactions of similar small molecules with biological macromolecules. nih.gov

In catalytic systems , MD simulations can provide insights into the dynamic behavior of catalysts and reactants at the atomic level. mdpi.comnih.govosti.gov For instance, ab initio MD (AIMD), which combines molecular dynamics with electronic structure calculations, can be used to model chemical reactions in complex environments, such as at the interface between a solid catalyst and a liquid solvent. mdpi.com This approach could be used to study the diffusion of 5-hydroxypentanoic acid in a solvent, its adsorption onto a catalyst surface, and the subsequent conformational changes that lead to a chemical reaction. Reactive force field (ReaxFF) molecular dynamics is another powerful tool for simulating chemical reactions in large, complex systems. mdpi.com

Table 3: Potential Applications of Molecular Dynamics Simulations for 5-Hydroxypentanoic Acid Systems This table outlines potential research questions that could be addressed using MD simulations for 5-hydroxypentanoic acid and its derivatives.

| System Type | Research Question | Potential Insights |

| Biological | How does 5-hydroxypentanoate bind to a specific enzyme? | Identification of binding poses, key interactions, and conformational changes upon binding. nih.gov |

| Biological | What is the transport mechanism of 5-hydroxypentanoate across a cell membrane? | Elucidation of translocation pathways and the role of membrane proteins. nih.gov |

| Catalytic | What is the behavior of 5-hydroxypentanoic acid at a catalyst-solvent interface? | Understanding of solvation effects, surface adsorption dynamics, and reactant orientation. mdpi.com |

| Catalytic | How do catalyst surface dynamics influence the reaction? | Insights into the role of catalyst flexibility and surface reconstruction during the reaction. nih.govosti.gov |

Vii. Derivatization Strategies and Their Research Applications

Synthesis of Ester Derivatives (e.g., Methyl 5-Hydroxypentanoate)

Esterification of 5-hydroxypentanoic acid is a common derivatization strategy to modify its polarity and reactivity. Methyl 5-hydroxypentanoate (B1236267), a prominent ester derivative, serves as a valuable intermediate in organic synthesis. It is recognized as a chiral, liquid phase solvent and is utilized in the synthesis of compounds such as levulinic acid and butyrolactone biosynth.com.

One synthetic route to methyl 5-hydroxypentanoate involves the acid-catalyzed intramolecular esterification of 5-hydroxypentanoic acid to form δ-valerolactone, which is then subjected to alcoholysis with methanol chemsynthesis.comstudy.comnagwa.com. Another approach involves the hydrodeoxygenation of furoic acid in an aqueous solution in the presence of a suitable catalyst to produce 5-hydroxypentanoic acid, which can then be esterified google.com.

The synthesis of methyl 5-hydroxypentanoate is significant for its role as a building block in more complex molecules. Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a variety of subsequent chemical transformations. For research purposes, it is often used in laboratory settings for the development of new synthetic methodologies biosynth.comthegoodscentscompany.comaksci.com.

| Ester Derivative | CAS Number | Molecular Formula | Key Research Application |

|---|---|---|---|

| Methyl 5-hydroxypentanoate | 14273-92-8 | C6H12O3 | Chiral solvent and synthetic intermediate biosynth.comchemsynthesis.com |

Introduction of Chiral Centers and Specific Functional Groups

The introduction of chiral centers into the 5-hydroxypentanoate backbone is a critical strategy for the synthesis of enantiomerically pure compounds, which are of great interest in pharmaceutical and biological research nih.gov. A chiral molecule is one that is non-superimposable on its mirror image, and these two mirror images are called enantiomers nih.gov. The different enantiomers of a molecule can have distinct biological activities.

One approach to introduce a chiral center is through asymmetric synthesis. For instance, a method for synthesizing chiral 5-(4-fluorophenyl)-5-hydroxypentanoate has been developed google.com. This process involves a series of reactions starting from fluorobenzene and glutaric anhydride, leading to the formation of a chiral hydroxyl group google.com. The key steps include a Friedel-Crafts acylation, a reduction to create the hydroxyl group, cyclization, and finally alcoholysis to yield the chiral ester google.com.

Biocatalytic asymmetric reduction of α,β-unsaturated carbonyl compounds is another powerful method for introducing chiral centers at specific positions of a molecule researchgate.netresearchgate.net. This technique utilizes enzymes, such as ene-reductases, to catalyze the stereoselective reduction of a double bond, thereby creating one or two chiral centers with high enantiomeric excess researchgate.net. While not directly applied to sodium;5-hydroxypentanoate in the provided sources, this principle is broadly applicable in organic synthesis for creating chiral derivatives.

Formation of Sulfonated Derivatives

Sulfonation, the introduction of a sulfonate (-SO3H) group, is a derivatization strategy that can significantly alter the properties of 5-hydroxypentanoic acid, particularly its water solubility and acidity. The hydroxyl group of 5-hydroxypentanoic acid can react with sulfonating agents, such as sulfur trioxide or chlorosulfonic acid, to form sulfonated derivatives .

These sulfonated derivatives are of interest as intermediates in the synthesis of surfactants and other specialty chemicals . The presence of the highly polar sulfonate group imparts amphiphilic properties to the molecule, making it potentially useful in applications requiring surface activity. The synthesis of sulfonated organic materials is a broad field, with applications in catalysis and materials science beilstein-journals.orgnih.govresearchgate.net. For example, sulfonated carbon-based catalysts have been developed for various chemical transformations nih.govresearchgate.net. While specific research on sulfonated derivatives of 5-hydroxypentanoic acid is not extensively detailed in the provided search results, the general principles of sulfonation suggest a viable route to novel functionalized molecules.

| Derivative Type | Functional Group Introduced | Potential Research Application |

|---|---|---|

| Sulfonated Derivative | -SO3H | Intermediate in surfactant synthesis |

Derivatization for Enhanced Analytical Sensitivity and Selectivity

In many analytical applications, particularly in biological and environmental analysis, the concentration of the analyte of interest is very low. Derivatization is a crucial technique used to improve the sensitivity and selectivity of analytical methods such as liquid chromatography-mass spectrometry (LC-MS) ddtjournal.comnih.gov. The chemical modification of an analyte can enhance its ionization efficiency in the mass spectrometer and improve its chromatographic separation ddtjournal.comnih.gov.

For a compound like 5-hydroxypentanoic acid, which contains hydroxyl and carboxylic acid functional groups, several derivatization strategies can be employed. For the carboxylic acid group, reagents like 2-picolylamine can be used to introduce a moiety that is highly responsive in electrospray ionization-mass spectrometry (ESI-MS) in the positive-ion mode researchgate.net. This can significantly increase the detection response, allowing for the analysis of trace amounts of the compound researchgate.net.

For the hydroxyl group, reagents such as dansyl chloride can be used to introduce a fluorescent tag, which allows for highly sensitive detection by fluorescence detectors in high-performance liquid chromatography (HPLC) libretexts.org. The introduction of a chargeable moiety can also enhance ionization efficiency in ESI-MS ddtjournal.com. These derivatization techniques are essential for the accurate quantification of low-abundance compounds in complex matrices.

| Analytical Technique | Derivatization Strategy | Purpose | Example Reagent |

|---|---|---|---|

| LC-MS | Introduction of a highly ionizable group | Enhance ionization efficiency | 2-Picolylamine (for carboxylic acid) |

| HPLC-Fluorescence | Attachment of a fluorescent tag | Enable sensitive fluorescence detection | Dansyl chloride (for hydroxyl group) libretexts.org |

Viii. Industrial and Biotechnological Production Paradigms

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are pivotal in developing environmentally benign methods for the synthesis of sodium;5-hydroxypentanoate (B1236267). A notable advancement in this area is the catalytic conversion of biomass-derived platform chemicals. One such approach involves the synthesis of 5-hydroxyvaleric acid from furoic acid, which can be obtained from the oxidation of furfural (B47365), a common derivative of lignocellulosic biomass.

This green synthetic route utilizes an aqueous solution and a hydrodeoxygenation catalyst, thereby avoiding the use of hazardous organic solvents like methanol. The process involves the reaction of furoic acid with hydrogen in the presence of a catalyst system, which can be a mixture of a supported noble metal catalyst (e.g., Palladium on a silica (B1680970) support, Pd/SiO₂) and a supported metal oxide or heteropolyacid catalyst. This method is lauded for being environmentally friendly and achieving high yields of 5-hydroxypentanoic acid, reportedly up to 97%. google.com The direct hydrogenation of furoic acid over catalysts like Ru/C in water further exemplifies a green approach by eliminating toxic solvents and achieving high selectivity.

Key advantages of these green chemistry approaches include:

Use of Renewable Feedstocks: Furoic acid is derived from biomass, reducing reliance on petroleum-based precursors. google.com

Environmentally Benign Solvents: The use of water as a solvent minimizes the environmental impact associated with volatile and toxic organic solvents. google.com

High Atom Economy: Catalytic routes are designed to maximize the incorporation of reactant atoms into the final product, thus minimizing waste.